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molecular formula C7H2BrF6N B185941 4-Bromo-2,6-bis(trifluoromethyl)pyridine CAS No. 134914-92-4

4-Bromo-2,6-bis(trifluoromethyl)pyridine

Cat. No. B185941
M. Wt: 293.99 g/mol
InChI Key: UZOZLEVNCJCYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075319

Procedure details

A mixture of 6 g 2,6-di(trifluoromethyl)-4-hydroxypyridine and 4.9 ml phosphorus tribromide was heated 15 min. at 140°-150° C. and 90 min. at 160°-170° C. The reaction mixture was cooled, 150 ml methylene dichloride added, and poured into ice-water. From the methylene dichloride layer there was isolated 3.5 g 4-bromo-2,6-di(trifluoromethyl)pyridine, colorless solid, m.p. 92°-95° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[C:7](O)[CH:6]=[C:5]([C:10]([F:13])([F:12])[F:11])[N:4]=1.P(Br)(Br)[Br:17]>C(Cl)Cl>[Br:17][C:7]1[CH:8]=[C:3]([C:2]([F:15])([F:14])[F:1])[N:4]=[C:5]([C:10]([F:13])([F:12])[F:11])[CH:6]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC(C1=NC(=CC(=C1)O)C(F)(F)F)(F)F
Name
Quantity
4.9 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated 15 min. at 140°-150° C. and 90 min. at 160°-170° C
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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